molecular formula C15H14O5 B12731693 Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate CAS No. 97180-84-2

Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate

Cat. No.: B12731693
CAS No.: 97180-84-2
M. Wt: 274.27 g/mol
InChI Key: QDXBWYVMUJULHL-XYOKQWHBSA-N
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Description

Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a methoxyphenyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The final product is obtained after esterification with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxyphenylacetate
  • Methyl 4-methoxybenzeneacetate
  • Methyl 2-(4-methoxyphenyl)acetate

Uniqueness

Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate is unique due to its specific structural features, including the furan ring and the methoxyphenyl group These features confer distinct chemical properties and biological activities that differentiate it from similar compounds

Properties

CAS No.

97180-84-2

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

methyl (2E)-2-[5-(4-methoxyphenyl)-4-methyl-3-oxofuran-2-ylidene]acetate

InChI

InChI=1S/C15H14O5/c1-9-14(17)12(8-13(16)19-3)20-15(9)10-4-6-11(18-2)7-5-10/h4-8H,1-3H3/b12-8+

InChI Key

QDXBWYVMUJULHL-XYOKQWHBSA-N

Isomeric SMILES

CC1=C(O/C(=C/C(=O)OC)/C1=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(OC(=CC(=O)OC)C1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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